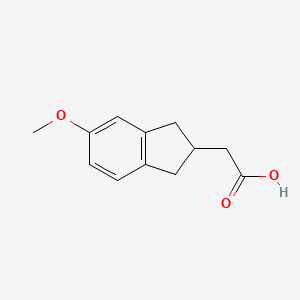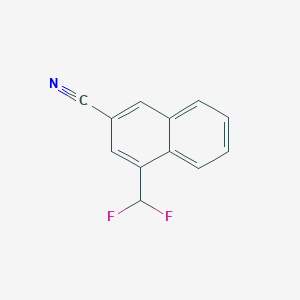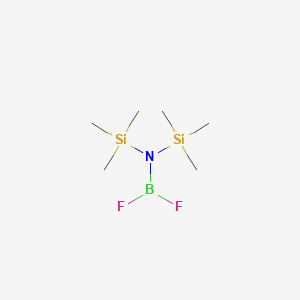
N-(Difluoroboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Difluoroboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both difluoroboranyl and trimethylsilyl groups, which contribute to its distinct reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Difluoroboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine involves the reaction of bis(trimethylsilyl)amine with difluoroborane. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions. The reaction conditions often include low temperatures to control the reactivity of the difluoroborane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Difluoroboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the difluoroboranyl group is replaced by other functional groups.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding silanol.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Hydrochloric Acid (HCl): For hydrolysis reactions.
Organometallic Reagents: For substitution reactions involving the difluoroboranyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the trimethylsilyl group yields silanol, while substitution reactions can yield a variety of organoboron compounds .
Wissenschaftliche Forschungsanwendungen
N-(Difluoroboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several scientific research applications:
Biology and Medicine: The compound’s unique reactivity makes it a valuable tool in the synthesis of biologically active molecules.
Wirkmechanismus
The mechanism of action of N-(Difluoroboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine involves the reactivity of its functional groups. The difluoroboranyl group can participate in various substitution reactions, while the trimethylsilyl group can be hydrolyzed to reveal reactive silanol groups. These reactions are facilitated by the electronic properties of the silicon and boron atoms, which influence the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difluoro(trimethylsilyl)acetonitrile: This compound also contains both difluoro and trimethylsilyl groups, but with different reactivity and applications.
N-(Trimethylsilyl)amines: These compounds share the trimethylsilyl group but lack the difluoroboranyl group, resulting in different chemical properties and reactivity.
Uniqueness
N-(Difluoroboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is unique due to the combination of difluoroboranyl and trimethylsilyl groups, which confer distinct reactivity and stability. This makes it a valuable compound for various applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
2251-46-9 |
|---|---|
Molekularformel |
C6H18BF2NSi2 |
Molekulargewicht |
209.19 g/mol |
IUPAC-Name |
[[difluoroboranyl(trimethylsilyl)amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C6H18BF2NSi2/c1-11(2,3)10(7(8)9)12(4,5)6/h1-6H3 |
InChI-Schlüssel |
CSYYOGGATJIZDD-UHFFFAOYSA-N |
Kanonische SMILES |
B(N([Si](C)(C)C)[Si](C)(C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11894097.png)
![(1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene](/img/structure/B11894103.png)
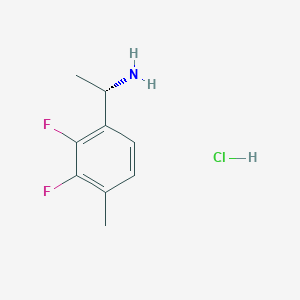
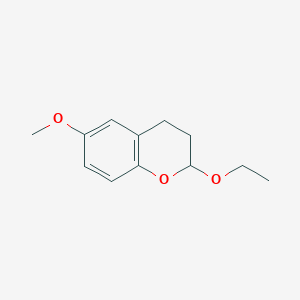

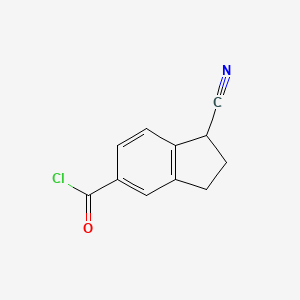

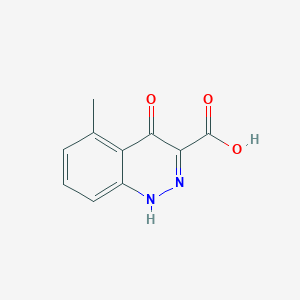
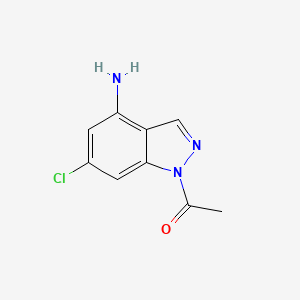


![1,3,4-Trimethylfuro[3,4-C]quinoline](/img/structure/B11894152.png)
